molecular formula C13H28N2O2 B15060224 Tert-butyl (7-aminoheptyl)(methyl)carbamate

Tert-butyl (7-aminoheptyl)(methyl)carbamate

Cat. No.: B15060224
M. Wt: 244.37 g/mol
InChI Key: GCTXSXCDYXNDGJ-UHFFFAOYSA-N
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Description

Tert-butyl (7-aminoheptyl)(methyl)carbamate is a chemical compound with the molecular formula C12H26N2O2. It is characterized by the presence of a tert-butyl group, a 7-aminoheptyl chain, and a methylcarbamate moiety. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (7-aminoheptyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with 7-aminoheptyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (7-aminoheptyl)(methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (7-aminoheptyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (7-aminoheptyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of proteases or other enzymes critical for cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (7-aminoheptyl)carbamate
  • Tert-butyl (7-chloroheptyl)carbamate
  • Tert-butyl (7-hydroxyheptyl)carbamate

Uniqueness

Tert-butyl (7-aminoheptyl)(methyl)carbamate is unique due to the presence of both an amino group and a methylcarbamate moiety, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C13H28N2O2

Molecular Weight

244.37 g/mol

IUPAC Name

tert-butyl N-(7-aminoheptyl)-N-methylcarbamate

InChI

InChI=1S/C13H28N2O2/c1-13(2,3)17-12(16)15(4)11-9-7-5-6-8-10-14/h5-11,14H2,1-4H3

InChI Key

GCTXSXCDYXNDGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CCCCCCCN

Origin of Product

United States

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